Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,4-dicarboxylate
Description
Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,4-dicarboxylate is a pyrazole derivative featuring a 2-fluoroethyl substituent at the 1-position and ester groups at the 3- and 4-positions of the pyrazole ring. Pyrazole derivatives are renowned for their diverse biological activities, including antimicrobial, antitumor, and insecticidal properties . The incorporation of a fluorine atom in the 2-fluoroethyl group is strategically significant, as fluorine often enhances metabolic stability and bioavailability in pharmaceuticals.
Properties
Molecular Formula |
C9H11FN2O4 |
|---|---|
Molecular Weight |
230.19 g/mol |
IUPAC Name |
dimethyl 1-(2-fluoroethyl)pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C9H11FN2O4/c1-15-8(13)6-5-12(4-3-10)11-7(6)9(14)16-2/h5H,3-4H2,1-2H3 |
InChI Key |
XEAOOXQJAWGWOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1C(=O)OC)CCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,4-dicarboxylate typically involves the reaction of 2-fluoroethyl hydrazine with dimethyl acetylenedicarboxylate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,4-dicarboxylate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Amides or esters of pyrazole.
Scientific Research Applications
Biology: Pyrazole derivatives, including Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,4-dicarboxylate, have been investigated for their biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The presence of the 2-fluoroethyl group and ester functionalities enhances the compound’s ability to interact with hydrophobic and hydrophilic regions of the target molecules, contributing to its potency and selectivity.
Comparison with Similar Compounds
Crystal Packing and Hydrogen Bonding
Physicochemical Properties
- Molecular Weight and Polarity: The 2-fluoroethyl group (MW ≈ 63 g/mol) increases molecular weight compared to methyl (15 g/mol) but reduces it relative to aryl substituents (e.g., phenyl: 77 g/mol).
- Spectroscopic Features: In NMR, the fluorine atom may cause deshielding of adjacent protons (e.g., –CH₂F group), leading to distinct splitting patterns. IR spectra would show C–F stretching vibrations near 1100 cm⁻¹, absent in non-fluorinated analogs.
Table of Key Comparative Data
Biological Activity
Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,4-dicarboxylate is a synthetic compound belonging to the pyrazole family, characterized by its unique heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in drug development.
Structural Characteristics
The molecular structure of Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,4-dicarboxylate includes:
- A pyrazole ring with two carboxylate ester groups at positions 3 and 4.
- A fluoroethyl substituent at position 1, which enhances its lipophilicity and may influence its biological interactions.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H10F N2O4 |
| Molecular Weight | 230 Da |
| LogP | 0.71 |
| Polar Surface Area (Ų) | 70 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
Biological Activity
Research indicates that Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,4-dicarboxylate exhibits significant biological activities. Key findings include:
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives, including Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,4-dicarboxylate:
- Enzyme Interaction Studies : Research has focused on determining the binding affinity of this compound with various enzymes. Kinetic analyses reveal that modifications to the pyrazole ring can significantly affect enzyme inhibition efficiency .
- Comparative Analysis with Other Pyrazoles : Comparative studies with other pyrazole derivatives have highlighted that the presence of a fluorine atom at position 2 may alter pharmacokinetic profiles and interactions with biological targets, making it a valuable candidate for further exploration in drug discovery .
Future Directions
The ongoing research into Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,4-dicarboxylate suggests several promising avenues:
- Drug Development : Given its structural uniqueness and potential biological activity, further investigation into its therapeutic applications could lead to the development of new drugs targeting specific diseases.
- Modification Studies : Exploring modifications to enhance its biological activity or reduce toxicity could yield derivatives with improved pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
